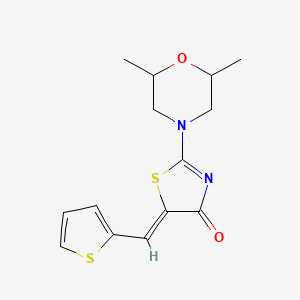![molecular formula C17H18N2O2 B5424623 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5424623.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has been the focus of scientific research in recent years. It is a member of the benzamide family of compounds and has been found to have potential applications in a variety of fields, including medicine, agriculture, and industry. In
Applications De Recherche Scientifique
4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide has been found to have potential applications in a variety of scientific research fields. In medicine, it has been studied for its potential as a cancer treatment. In agriculture, it has been studied for its potential as a herbicide. In industry, it has been studied for its potential as a polymer additive.
Mécanisme D'action
The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide is complex and not fully understood. It is believed to work by inhibiting the activity of certain enzymes in cells, which leads to the disruption of cellular processes and ultimately cell death. The exact mechanism of action may vary depending on the specific application of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application of the compound. In cancer treatment, it has been found to induce cell death in cancer cells while leaving healthy cells relatively unharmed. In herbicide applications, it has been found to inhibit the growth of certain plants while having little effect on others. In industry, it has been found to improve the properties of certain polymers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide. In cancer treatment, further studies are needed to determine the optimal dosage and administration method for the compound. In agriculture, further studies are needed to determine the effectiveness of the compound as a herbicide in different plant species. In industry, further studies are needed to explore the potential applications of the compound in polymer science and other fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in a variety of scientific research fields. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action is complex and not fully understood. Further research is needed to fully explore the potential of this compound in medicine, agriculture, and industry.
Méthodes De Synthèse
The synthesis method for 4-[(2-methyl-2-propen-1-yl)oxy]-N-(6-methyl-2-pyridinyl)benzamide involves a series of chemical reactions. The starting materials are 2-methyl-2-propen-1-ol, 6-methyl-2-pyridinecarboxylic acid, and 4-aminobenzoyl chloride. These are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound.
Propriétés
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)11-21-15-9-7-14(8-10-15)17(20)19-16-6-4-5-13(3)18-16/h4-10H,1,11H2,2-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYZGWGVYUKHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5424543.png)

![1'-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5424559.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B5424561.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5424563.png)
![4-{2-[2-(4-fluorophenoxy)ethylidene]-5-nitro-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5424577.png)
![3,5-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]isoxazole-4-carboxamide](/img/structure/B5424582.png)

![(4aS*,8aR*)-6-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5424601.png)
![4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5424614.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5424622.png)
![methyl 3-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]benzoate](/img/structure/B5424636.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5424644.png)
![3-(butylthio)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424656.png)